5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
CAS No.:
Cat. No.: VC18053479
Molecular Formula: C10H7F4N3
Molecular Weight: 245.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F4N3 |
|---|---|
| Molecular Weight | 245.18 g/mol |
| IUPAC Name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H7F4N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17) |
| Standard InChI Key | DOVHDNOKUISQLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine (IUPAC: 5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine) features a pyrazole ring substituted at position 5 with a polyfluorinated phenyl group. The phenyl moiety contains a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the pyrazole attachment site. This arrangement creates a sterically hindered, electron-deficient aromatic system that influences both reactivity and biological interactions.
The molecular formula is C₁₀H₇F₄N₃, with a calculated molecular weight of 245.18 g/mol. X-ray crystallography of analogous compounds reveals planar pyrazole rings angled approximately 45° relative to the phenyl substituent, a conformation stabilized by π-π stacking and fluorine-mediated hydrophobic interactions .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₄N₃ | |
| Molecular Weight | 245.18 g/mol | |
| LogP (Calculated) | 2.68 ± 0.15 | |
| Topological Polar Surface Area | 54.7 Ų | |
| Rotatable Bonds | 1 |
Spectroscopic Characterization
-
¹H NMR: The pyrazole NH₂ group resonates as a broad singlet at δ 6.2–6.5 ppm, while aromatic protons appear as a multiplet (δ 7.4–7.9 ppm) due to coupling with fluorine nuclei .
-
¹⁹F NMR: Distinct signals at δ -62.5 ppm (CF₃) and -110.3 ppm (aryl-F) .
-
IR Spectroscopy: Strong absorptions at 1620 cm⁻¹ (C=N stretch) and 1340 cm⁻¹ (C-F stretch).
Synthesis Methodologies
Primary Synthetic Routes
The compound is typically synthesized via a three-step protocol:
-
Phenylhydrazine Formation: 4-Fluoro-3-trifluoromethylaniline reacts with nitrous acid to form the diazonium salt, which is reduced to the corresponding phenylhydrazine.
-
Cyclocondensation: The hydrazine intermediate undergoes cyclization with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (HCl/EtOH, reflux) to yield the pyrazole ring .
-
Amination: Selective substitution at position 3 is achieved via Ullmann coupling with aqueous ammonia in the presence of CuI/L-proline catalyst (yield: 68–72%).
Table 2: Optimization of Cyclocondensation Step
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl/EtOH, 80°C | 72 | 98 |
| H₂SO₄/MeOH, 70°C | 65 | 95 |
| p-TsOH/DMF, 100°C | 58 | 90 |
Scalability Challenges
Industrial production faces hurdles in:
Antimicrobial Activity and Mechanism
Spectrum of Activity
In vitro studies demonstrate potent growth inhibition against:
-
Gram-positive bacteria: MIC₉₀ = 2–4 µg/mL for Staphylococcus aureus (MRSA) and Enterococcus faecalis .
-
Mycobacteria: MIC₅₀ = 8 µg/mL against Mycobacterium tuberculosis H37Rv strain.
-
Fungi: Moderate activity (MIC₅₀ = 32 µg/mL) against Candida albicans .
Mode of Action
The compound disrupts microbial cell membranes via:
-
Lipid II Interference: Binds to the pyrophosphate moiety of lipid II, blocking peptidoglycan crosslinking .
-
Proton Gradient Collapse: CF₃ groups increase hydrophobicity, enabling insertion into bacterial membranes and dissipation of pH gradients.
Table 3: Comparative Antimicrobial Efficacy
| Organism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 2.1 ± 0.3 | Vancomycin: 1.5 |
| E. faecalis | 3.8 ± 0.5 | Linezolid: 2.0 |
| M. tuberculosis | 7.9 ± 1.2 | Isoniazid: 0.05 |
Pharmaceutical and Agrochemical Applications
Drug Development
-
Antibacterial Prodrugs: Serves as a scaffold for phosphate prodrugs with enhanced aqueous solubility (up to 15 mg/mL at pH 7.4).
-
Kinase Inhibition: Demonstrates IC₅₀ = 120 nM against JAK3 kinase, suggesting potential in autoimmune disease therapy .
Crop Protection
-
Fungicidal Activity: 80% suppression of Phytophthora infestans at 50 ppm in tomato leaf assays.
-
Synergistic Formulations: Combined with azoxystrobin (1:4 ratio) reduces Fusarium spore germination by 99% .
Comparison with Structural Analogs
Impact of Fluorine Substitution
Removing the 4-fluoro group (as in 5-(3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine) reduces antimicrobial potency by 4–8 fold, highlighting fluorine's role in target binding . Conversely, adding a second CF₃ group (e.g., 5-(3,5-bis-CF₃-phenyl) analog) improves mycobacterial inhibition but increases hepatotoxicity (ALT levels ↑ 300%) .
Amine Position Isomerism
The 3-amine regioisomer exhibits 10× greater aqueous solubility (8.2 mg/mL vs. 0.8 mg/mL for 5-amine analogs) due to altered hydrogen bonding patterns .
Future Research Directions
-
Target Deconvolution: Employ CRISPR-Cas9 gene knockout libraries to identify novel bacterial targets.
-
Neuroprotective Potential: Explore structural similarities to pyrazole-based NMDA receptor antagonists .
-
Green Synthesis: Develop continuous flow protocols using scCO₂ to eliminate halogenated solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume